1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound with a unique structure that combines cyclopropyl, hydroxy, phenylethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl ring, introduction of the hydroxy group, and coupling with the phenylethyl and trifluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and trifluoromethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
1-(2-Hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea: Lacks the cyclopropyl group, which may influence its reactivity and interactions.
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-methylphenyl]urea: Substitution of the trifluoromethyl group with a methyl group can alter its properties.
Uniqueness
This detailed article provides a comprehensive overview of 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)15-8-4-5-9-16(15)24-17(25)23-12-18(26,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,26H,10-12H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRBJAFUJSQFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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